1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene is an organic compound with a complex structure, featuring a bromine atom, an isobutoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of nitrobenzene using dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-isobutoxy-5-methyl-3-nitrobenzene derivatives.
Reduction: The major product is 1-amino-2-isobutoxy-5-methyl-3-nitrobenzene.
Oxidation: The major product is 1-bromo-2-isobutoxy-5-carboxy-3-nitrobenzene.
Scientific Research Applications
1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Similar structure but lacks the isobutoxy and methyl groups.
1-Bromo-2-(bromomethyl)-3-nitrobenzene: Contains an additional bromomethyl group instead of the isobutoxy group.
1-Bromo-4-nitrobenzene: Similar structure but with the nitro group in a different position.
Uniqueness
1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzene is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-bromo-5-methyl-2-(2-methylpropoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-9(12)4-8(3)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIFNPYXGOQZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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